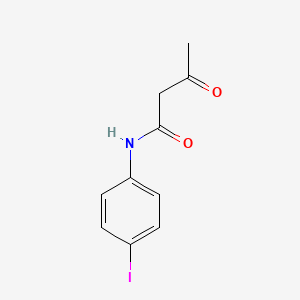

N-(4-iodophenyl)-3-oxobutanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQKQZWGTMATIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302170 | |

| Record name | N-(4-Iodophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38418-25-6 | |

| Record name | N-(4-Iodophenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38418-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Iodophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-iodophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-iodophenyl)-3-oxobutanamide, a valuable intermediate in organic synthesis and drug discovery. The document details the primary synthesis pathway, a thorough experimental protocol, and key characterization data.

Introduction

This compound, with the chemical formula C₁₀H₁₀INO₂ and CAS number 38418-25-6, is a member of the acetoacetanilide family. These compounds are characterized by a β-ketoamide functional group and are widely utilized as intermediates in the synthesis of various organic molecules, including pigments and pharmaceuticals. The presence of an iodine atom on the phenyl ring offers a site for further functionalization, for instance, through cross-coupling reactions, making it a versatile building block in medicinal chemistry and materials science.

Synthesis Pathway

The most common and direct method for the synthesis of this compound is the acetoacetylation of 4-iodoaniline. This reaction involves the formation of an amide bond between the amino group of 4-iodoaniline and the carbonyl group of an acetoacetylating agent. Two primary reagents are typically employed for this transformation: ethyl acetoacetate and diketene.

The reaction with ethyl acetoacetate proceeds through a condensation mechanism, where the aniline attacks the ester carbonyl of ethyl acetoacetate, leading to the elimination of ethanol and the formation of the desired amide. This method is well-established for the preparation of various acetoacetanilides.

Alternatively, diketene serves as a highly reactive and efficient acetoacetylating agent. The reaction of an aniline with diketene typically proceeds under mild conditions to afford the corresponding acetoacetanilide.

This guide will focus on the synthesis pathway utilizing the reaction of 4-iodoaniline with ethyl acetoacetate, a widely accessible and reliable method.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures for the acetoacetylation of anilines.

Reaction: 4-Iodoaniline + Ethyl Acetoacetate → this compound + Ethanol

Materials:

-

4-Iodoaniline (C₆H₆IN, MW: 219.03 g/mol )

-

Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14 g/mol )

-

Toluene (or another suitable high-boiling inert solvent)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodoaniline (1.0 equivalent) and ethyl acetoacetate (1.0 to 1.2 equivalents).

-

Solvent Addition: Add a minimal amount of an inert, high-boiling solvent such as toluene to facilitate mixing and heat transfer. The reaction can also be performed neat (without solvent).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-150 °C, depending on the solvent) with vigorous stirring. The progress of the reaction can be monitored by observing the distillation of ethanol, which is a byproduct of the condensation. The reaction is typically allowed to proceed for 2 to 4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. As the mixture cools, the product, this compound, will likely precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol or petroleum ether to remove any unreacted starting materials and impurities.

-

Purification: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the product, this compound.

| Compound Name | 4-Iodoaniline | Ethyl Acetoacetate | This compound |

| Molecular Formula | C₆H₆IN | C₆H₁₀O₃ | C₁₀H₁₀INO₂ |

| Molecular Weight ( g/mol ) | 219.03 | 130.14 | 303.10 |

| CAS Number | 540-37-4 | 141-97-9 | 38418-25-6 |

| Appearance | Off-white to grey crystalline powder | Colorless liquid | Off-white to pale yellow solid |

| Melting Point (°C) | 62-63 | -45 | Not available in searched literature |

| Boiling Point (°C) | 271.6 | 180.8 | Not available in searched literature |

| Purity (%) | >98 | >99 | Min. 95%[1] |

| Theoretical Yield (%) | - | - | Dependent on experimental conditions |

| ¹H NMR (CDCl₃, δ ppm) | Not applicable | Not applicable | Predicted shifts are provided below |

| ¹³C NMR (CDCl₃, δ ppm) | Not applicable | Not applicable | Predicted shifts are provided below |

| IR (cm⁻¹) | Not applicable | Not applicable | Characteristic peaks are provided below |

Note: While a specific experimental yield and melting point for this compound were not found in the searched literature, syntheses of analogous acetoacetanilides typically proceed in good to excellent yields.

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (two doublets in the range of 7.0-7.8 ppm), a singlet for the amide proton (around 8.5-9.5 ppm, may be broad), a singlet for the methylene protons (around 3.5 ppm), and a singlet for the methyl protons (around 2.3 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (in the range of 160-205 ppm), aromatic carbons (between 115-140 ppm, with the carbon attached to iodine being at a higher field), the methylene carbon (around 45 ppm), and the methyl carbon (around 30 ppm).

-

IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1660 cm⁻¹), and the ketone C=O stretch (around 1720 cm⁻¹).

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedure.

Caption: Synthesis of this compound.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a versatile small molecule scaffold with potential applications in various fields of chemical and pharmaceutical research.[1] Its structure, featuring an iodinated phenyl ring coupled to an acetoacetamide moiety, presents several points for chemical modification, making it an attractive building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its chemical and physical properties, synthesis, and potential for further investigation.

Chemical and Physical Properties

Currently, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible literature. However, based on its chemical structure and information available from suppliers, we can summarize the key identifiers and some basic properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀INO₂ | [1] |

| Molecular Weight | 303.1 g/mol | [1] |

| CAS Number | 38418-25-6 | [1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Synthesis

A standard method for the synthesis of N-aryl-3-oxobutanamides involves the acetoacetylation of the corresponding aniline. For this compound, this would entail the reaction of 4-iodoaniline with an acetoacetylating agent such as diketene or a beta-keto ester like ethyl acetoacetate.

A plausible synthetic route is illustrated below:

Caption: General synthetic pathway for this compound.

Experimental Protocol (General Procedure)

While a specific protocol for this compound is not detailed in the searched literature, a general method for the synthesis of N-aryl-3-oxobutanamides can be adapted. The following is a representative protocol based on the reaction of an aniline with ethyl acetoacetate:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodoaniline in a suitable solvent (e.g., toluene or xylene).

-

Addition of Reagent: Add an equimolar amount of ethyl acetoacetate to the solution.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds with the removal of ethanol.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure this compound.

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical transformations and potential applications.

Caption: Potential reactivity sites of this compound.

-

β-Diketone Moiety: The 1,3-dicarbonyl functionality can exist in equilibrium with its enol tautomer. This part of the molecule is reactive and can participate in various chemical reactions, including the formation of heterocyclic compounds (e.g., pyrazoles, isoxazoles) and chelation with metal ions.

-

Iodophenyl Group: The iodine atom on the phenyl ring is a versatile handle for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for screening.

-

Amide Linkage: The amide bond can be susceptible to hydrolysis under acidic or basic conditions. This property could be explored in the design of prodrugs or for controlled release applications.

Given these reactive sites, this compound is a valuable intermediate for the synthesis of novel compounds with potential biological activities. The N-aryl-3-oxobutanamide core is present in various molecules with reported activities, and the introduction of an iodine atom provides a strategic point for diversification in drug discovery programs.

Safety and Handling

Specific toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Research Directions

The lack of extensive data on this compound highlights several opportunities for future research:

-

Full Physicochemical Characterization: Detailed studies to determine its melting point, boiling point, solubility in various solvents, and spectral properties (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are needed.

-

Optimization of Synthesis: Development and optimization of a high-yielding and scalable synthetic protocol.

-

Exploration of Reactivity: Systematic investigation of its reactivity at the β-diketone and iodophenyl moieties to create a library of derivatives.

-

Biological Evaluation: Screening of the parent compound and its derivatives for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, is a promising area for drug discovery.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic chemistry and drug discovery. While there is a current lack of comprehensive public data on its properties and reactivity, its structural features suggest a wide range of possibilities for creating novel molecules. This guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this versatile scaffold. Further research to fully characterize this compound is warranted and is expected to unlock new opportunities in medicinal chemistry and materials science.

References

Unraveling the Biological Role of N-(4-iodophenyl)-3-oxobutanamide: A Review of Currently Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the mechanism of action for the compound N-(4-iodophenyl)-3-oxobutanamide. Following a comprehensive review of publicly available scientific literature and databases, it must be reported that there is no specific information detailing the mechanism of action, biological targets, or associated signaling pathways for this compound . The compound is cataloged as a commercially available chemical scaffold, indicating its potential use in synthetic chemistry and drug discovery efforts.[1][2] However, published research detailing its biological evaluation is not available at this time.

In the absence of direct data, this guide will present information on a structurally related compound, N-(4-ethoxyphenyl)-3-oxobutanamide , to provide a potential, albeit speculative, frame of reference. It is critical to emphasize that the substitution of an iodine atom with an ethoxy group can profoundly alter a compound's physicochemical properties and its interactions with biological systems. Therefore, the information presented below should not be extrapolated to this compound.

A Structurally Related Compound: N-(4-ethoxyphenyl)-3-oxobutanamide

N-(4-ethoxyphenyl)-3-oxobutanamide is recognized as a putative intermediate in the metabolic transformation of bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide), an analgesic and antipyretic compound once considered as a safer alternative to phenacetin.[3][4]

Biological Context and Putative Metabolic Pathway

The primary context in which N-(4-ethoxyphenyl)-3-oxobutanamide is discussed is in the metabolism of bucetin. Oxidative O-de-ethylation, keto conversion, and subsequent decarboxylation are thought to be involved in the biotransformation of bucetin, ultimately leading to the formation of N-(4-hydroxyphenyl)acetamide (paracetamol), which is a well-known analgesic.[3]

Below is a conceptual workflow illustrating the proposed metabolic conversion.

Research on Related 4-Oxobutanamide Derivatives

Broader research into the class of 4-oxobutanamide derivatives has revealed potential therapeutic applications, notably in oncology. A recent study detailed the design and synthesis of novel 4-oxobutanamide derivatives that exhibited significant antiproliferative activity against various human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells.[1] One derivative, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide, demonstrated superior efficacy compared to the positive controls, paclitaxel and colchicine, in A498 cells.[1] The reported antitumor effects included inhibition of proliferation, adhesion, and invasion, as well as anti-angiogenic properties.[1] This highlights the potential for the 4-oxobutanamide scaffold in developing new therapeutic agents.

Conclusion

At present, the mechanism of action for this compound remains uncharacterized in the public domain. While the study of structurally similar compounds such as N-(4-ethoxyphenyl)-3-oxobutanamide and other 4-oxobutanamide derivatives can offer preliminary insights into potential metabolic pathways and therapeutic applications for this chemical class, any such inferences must be made with extreme caution. Further research, including in vitro screening, target identification, and in vivo efficacy studies, is required to elucidate the specific biological role of this compound. This compound represents a novel chemical entity for which the biological activity and therapeutic potential are yet to be explored.

References

- 1. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H10INO2 | CID 954382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Eth-oxy-phen-yl)-3-oxobutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide (CAS Number: 38418-25-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-iodophenyl)-3-oxobutanamide, a versatile organic compound with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information is presented to support further investigation and utilization of this compound in scientific research.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38418-25-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀INO₂ | [2] |

| Molecular Weight | 303.1 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Min. 95% | [2] |

Further physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require experimental determination.

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of this compound involves the acetoacetylation of 4-iodoaniline with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate. The following protocol is a representative procedure based on the synthesis of analogous acetoacetanilide derivatives.

Reaction Scheme:

Figure 1: General synthesis scheme.

Materials:

-

4-iodoaniline

-

Ethyl acetoacetate

-

Toluene (or another suitable high-boiling point solvent)

-

Catalyst (e.g., 4-dimethylaminopyridine - DMAP, optional)

-

Ethyl acetate (for extraction)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodoaniline (1 equivalent) in toluene.

-

Add ethyl acetoacetate (1 to 1.2 equivalents) to the solution.

-

Optionally, a catalytic amount of DMAP can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then subjected to purification.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

-

Hot filter the solution if any insoluble impurities are present.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A general reverse-phase HPLC method can be employed for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This method should be optimized for the specific instrument and column used.

Spectral Data (Reference for Analogous Compounds)

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the iodophenyl group, the methylene protons, and the methyl protons of the oxobutanamide moiety.

¹³C NMR: The spectrum should display distinct signals for the carbons of the aromatic ring, the carbonyl carbons, the methylene carbon, and the methyl carbon.

FT-IR: Characteristic peaks would include N-H stretching, C=O stretching (amide and ketone), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (303.1 g/mol ).

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of oxobutanamide and acetoacetanilide derivatives has shown promise in various therapeutic areas, particularly in oncology.

Recent research has demonstrated that novel 4-oxobutanamide derivatives can exhibit significant antiproliferative activity against various human cancer cell lines, including cervical, breast, and kidney carcinoma cells[3]. Some of these derivatives have shown superior efficacy compared to established anticancer drugs like paclitaxel and colchicine in certain cancer cell lines[3].

The proposed mechanism of action for some of these compounds involves the inhibition of critical cellular processes such as proliferation, adhesion, and invasion of cancer cells. Furthermore, they have been observed to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients[3].

Figure 2: Potential anticancer mechanisms of oxobutanamide derivatives.

Given these findings, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents, particularly as potential enzyme inhibitors or modulators of signaling pathways involved in cancer progression. Further investigation into its specific biological targets and mechanism of action is warranted.

Conclusion

This compound is a chemical entity with significant potential for further research and development in the pharmaceutical sciences. This guide provides a foundational understanding of its properties and synthesis, drawing from available data on analogous compounds. The promising anticancer activities of related oxobutanamide derivatives highlight the importance of future studies to elucidate the specific biological profile of this compound and its potential as a lead for novel drug discovery programs. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to contribute to the growing body of knowledge on this and related molecules.

References

Biological Activity Screening of N-(4-iodophenyl)-3-oxobutanamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific biological activity data for N-(4-iodophenyl)-3-oxobutanamide has been published. This guide, therefore, provides a comprehensive overview of the potential biological activities based on structurally related compounds and outlines standard experimental protocols for the biological screening of this molecule. The information presented herein is intended to serve as a foundational resource for initiating research on this compound.

Introduction

This compound is a chemical compound belonging to the class of acetoacetanilides. While this specific molecule remains uncharacterized in terms of its biological effects, the broader family of 3-oxobutanamide and 4-oxobutanamide derivatives has garnered interest in medicinal chemistry.[1][2] Analogs have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties.[1][3] The presence of an iodophenyl moiety suggests potential for unique interactions with biological targets, making this compound a candidate for biological activity screening. This document outlines a proposed workflow for the initial biological evaluation of this compound.

Potential Biological Activities Based on Structural Analogs

Based on the activities reported for structurally similar molecules, the following areas of investigation are proposed for this compound:

-

Anticancer Activity: Several novel 4-oxobutanamide derivatives have demonstrated antiproliferative effects against various human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells.[1] Some derivatives have shown superior efficacy to established anticancer agents like paclitaxel and colchicine in in-vitro assays.[1]

-

Antimicrobial Activity: The 3-oxobutanamide scaffold has been utilized in the synthesis of heterocyclic compounds with demonstrated antibacterial and antifungal activities.[2] Screening against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial properties.

Proposed Experimental Protocols for Biological Screening

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.

In Vitro Cytotoxicity Screening (Anticancer Activity)

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

Normal human cell line (e.g., HEK293 - embryonic kidney, for selectivity assessment)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assay kits

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assay:

-

MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan crystals. Solubilize the formazan crystals and measure the absorbance.

-

Resazurin Assay: Add resazurin solution to each well. Viable cells will reduce resazurin to the fluorescent resorufin. Measure the fluorescence.[4]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of this compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Fungal growth medium (e.g., Sabouraud dextrose broth)

-

This compound

-

96-well microplates

-

Microplate reader

Procedure (Broth Microdilution Method):

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.

-

Compound Dilution: Prepare serial dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a potential signaling pathway that could be investigated if anticancer activity is observed.

Caption: Proposed experimental workflow for the biological screening of this compound.

Caption: A hypothetical signaling pathway (PI3K/AKT/mTOR) that could be investigated for modulation by this compound.

Data Presentation

Should the proposed screening yield quantitative data, it is recommended to present the results in clear, tabular formats for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Cancer | Experimental Value |

| MCF-7 | Breast Cancer | Experimental Value |

| HCT116 | Colon Cancer | Experimental Value |

| HEK293 | Normal Kidney | Experimental Value |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Experimental Value |

| Escherichia coli | Gram-negative Bacteria | Experimental Value |

| Candida albicans | Fungus (Yeast) | Experimental Value |

| Aspergillus niger | Fungus (Mold) | Experimental Value |

Conclusion

While there is currently no direct biological activity data for this compound, its structural similarity to other biologically active oxobutanamides suggests that it is a promising candidate for anticancer and antimicrobial screening. The experimental protocols and workflows outlined in this guide provide a solid framework for the initial biological evaluation of this compound. The discovery of significant activity would warrant further investigation into its mechanism of action and potential as a therapeutic lead.

References

- 1. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ripublication.com [ripublication.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-iodophenyl)-3-oxobutanamide is a halogenated aromatic amide belonging to the larger class of N-aryl-β-ketoamides. While specific historical records detailing the initial discovery of this particular molecule are not extensively documented in publicly available literature, its chemical structure suggests its origins are rooted in the broader exploration of acetoacetanilide derivatives. These compounds have been of interest for over a century due to their versatile applications as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The introduction of an iodine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, suggesting that this compound was likely first synthesized as part of a structure-activity relationship (SAR) study to explore the impact of halogenation on the biological activity of the acetoacetanilide scaffold. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological significance based on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀INO₂ | [1] |

| Molecular Weight | 303.1 g/mol | [1] |

| CAS Number | 38418-25-6 | [1] |

| Appearance | Solid (predicted) | |

| Purity | Min. 95% (as commercially available) | [1] |

Synthesis

The synthesis of this compound typically follows a well-established route for the formation of N-aryl-3-oxobutanamides, which involves the condensation of an aniline derivative with a β-keto ester. In this case, 4-iodoaniline is reacted with ethyl acetoacetate.

General Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of N-aryl-3-oxobutanamides and can be adapted for the specific synthesis of this compound.

Materials:

-

4-iodoaniline

-

Ethyl acetoacetate

-

Toluene (or another suitable high-boiling solvent)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for eluent

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodoaniline (1.0 equivalent) and a suitable solvent such as toluene.

-

Add ethyl acetoacetate (1.0-1.2 equivalents) to the mixture.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 20-36 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC)[2].

-

After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product[2].

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound[2].

Potential Biological Activities and Signaling Pathways

While there is no specific biological activity or signaling pathway data available for this compound, the broader class of 4-oxobutanamide derivatives has been investigated for various therapeutic applications.

Antitumor Activity of Related Compounds

Recent studies on novel 4-oxobutanamide derivatives have demonstrated their potential as antitumor agents. For instance, certain derivatives have shown significant antiproliferative activity against various human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells[3]. One such derivative, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide, exhibited potent activity against A498 cells with an IC₅₀ value of 1.94 µM, which was superior to the positive controls paclitaxel and colchicine[3]. The proposed mechanisms of action for these types of compounds often involve the inhibition of cell proliferation, adhesion, and invasion, as well as the inhibition of angiogenesis[3].

The general logical relationship for the investigation of antitumor activity is outlined below.

Caption: Logical workflow for assessing the antitumor potential of 4-oxobutanamide derivatives.

Antimicrobial Activity of Related Compounds

Derivatives of 3-oxobutanamides have also been synthesized and evaluated for their antimicrobial and antioxidant activities[4]. The core structure serves as a versatile scaffold for the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and thiazoles, which have shown varying degrees of antibacterial and antifungal activity[4]. The presence of the iodine atom in this compound could potentially enhance its antimicrobial properties, a well-known effect of halogenation in medicinal chemistry.

Quantitative Data

Due to the limited research on this compound, quantitative biological data is not available. The following table provides a template for how such data could be presented, using IC₅₀ values from related antitumor 4-oxobutanamide derivatives as an example[3].

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | Data not available | Data not available |

| N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide DN4 | A498 | 1.94 |

| Paclitaxel (Control) | A498 | 8.81 |

| Colchicine (Control) | A498 | 7.17 |

Conclusion

This compound remains a relatively unexplored compound within the vast landscape of chemical research. Its synthesis is straightforward, following established methods for N-aryl-β-ketoamide formation. While its specific history and biological functions are yet to be thoroughly investigated, the known activities of related 4-oxobutanamide derivatives suggest that it may hold potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to elucidate the specific biological profile of this iodinated compound and to determine if the presence of the iodine atom confers any advantageous pharmacological properties.

References

Spectroscopic Data and Characterization of N-(4-iodophenyl)-3-oxobutanamide: A Technical Guide

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a chemical compound with the molecular formula C10H10INO2 and a molecular weight of approximately 303.1 g/mol .[1][2] As a versatile small molecule scaffold, it holds potential for use in various research and development applications, including drug discovery and materials science.[1][3] A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, extrapolated from known data of similar compounds. These values should be considered as estimations and may differ from experimentally determined data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (keto) | ~2.2 | Singlet | - |

| CH₂ (keto) | ~3.6 | Singlet | - |

| Ar-H (ortho to NH) | ~7.5 | Doublet | ~8.5 |

| Ar-H (ortho to I) | ~7.7 | Doublet | ~8.5 |

| NH | ~9.5-10.5 | Broad Singlet | - |

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (keto) | ~30 |

| CH₂ (keto) | ~50 |

| C=O (keto) | ~205 |

| C=O (amide) | ~165 |

| Ar-C (C-NH) | ~139 |

| Ar-C (C-I) | ~85 |

| Ar-CH (ortho to NH) | ~122 |

| Ar-CH (ortho to I) | ~138 |

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3250-3350 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=O Stretch (amide I) | 1660-1680 | Strong |

| C=O Stretch (keto) | 1700-1720 | Strong |

| N-H Bend (amide II) | 1530-1570 | Medium |

| C=C Stretch (aromatic) | 1470-1600 | Medium |

| C-I Stretch | 500-600 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | 304.9856 | [M+H]⁺ |

| ESI+ | 326.9675 | [M+Na]⁺ |

| ESI- | 302.9703 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid this compound and dissolve it in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4] The solution should be clear and form a single phase.[4]

-

Filtering: If any solid remains undissolved, filter the solution or carefully pipette the clear supernatant into a clean, undamaged 8-inch NMR tube.[4]

-

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[5]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak.[5]

-

Important parameters to set include the number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Chemical shifts are reported in ppm relative to the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.00 ppm).[5]

-

A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (around 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[6]

-

Film Deposition: Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[6]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[6]

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.[6]

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The resulting plot will show the percentage of light absorbed as a function of wavenumber (cm⁻¹).[7]

-

If the signal intensity is too low, add more solution to the plate and re-run the spectrum. If the intensity is too high, dilute the original solution and prepare a new film.[6]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Sample Introduction: The solution is typically introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.[8]

-

Ionization: In the ESI source, the sample solution is sprayed through a fine, heated capillary to which a high voltage is applied. This process generates charged droplets, and as the solvent evaporates, molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are formed.[8]

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).[9]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. Precursor ions of interest are selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed.[8]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound using various spectroscopic techniques.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C10H10INO2 | CID 954382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chem.latech.edu [chem.latech.edu]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zefsci.com [zefsci.com]

An In-depth Technical Guide to N-(4-iodophenyl)-3-oxobutanamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-iodophenyl)-3-oxobutanamide and its analogues represent a promising class of compounds with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The core structure, featuring an N-phenyl-3-oxobutanamide moiety, serves as a versatile scaffold for the design and synthesis of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols associated with this class of compounds. While specific data for this compound is limited in publicly available literature, this guide extrapolates from established methodologies for analogous compounds to provide a foundational understanding for researchers.

Chemical Profile of this compound

This compound is a derivative of acetoacetanilide, characterized by an iodine atom at the para-position of the phenyl ring. This substitution is of particular interest in medicinal chemistry as the iodine atom can act as a heavy atom for X-ray crystallography studies, a site for further functionalization, or contribute to the compound's overall lipophilicity and binding interactions.

| Property | Value |

| Chemical Formula | C₁₀H₁₀INO₂ |

| Molecular Weight | 303.1 g/mol |

| CAS Number | 38418-25-6 |

| Appearance | Solid (predicted) |

| Solubility | Poorly soluble in water (predicted)[1] |

Synthesis of this compound and its Analogues

The synthesis of this compound can be achieved through several established methods for the formation of acetoacetanilides. The most common approaches involve the reaction of 4-iodoaniline with either a β-keto ester, such as ethyl acetoacetate, or with diketene.

Experimental Protocol: Synthesis via Reaction with Ethyl Acetoacetate

This protocol is adapted from general methods for the synthesis of β-oxo amides[2].

Materials:

-

4-Iodoaniline

-

Ethyl acetoacetate

-

Toluene or other suitable high-boiling solvent

-

Catalyst (e.g., 4-dimethylaminopyridine - DMAP, optional)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodoaniline (1.0 mmol) in toluene (10 mL).

-

Add ethyl acetoacetate (1.2 mmol). A catalytic amount of DMAP can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[2].

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound[2].

Experimental Protocol: Synthesis via Reaction with Diketene

This protocol is based on the general synthesis of acetoacetanilides from anilines and diketene[1].

Materials:

-

4-Iodoaniline

-

Diketene

-

Dry benzene or other inert solvent

-

50% aqueous ethanol for recrystallization

Procedure:

-

In a three-necked flask fitted with a reflux condenser, dropping funnel, and a mechanical stirrer, dissolve 4-iodoaniline (0.5 mole) in dry benzene (125 mL).

-

With stirring, add a solution of diketene (0.5 mole) in dry benzene (75 mL) dropwise over 30 minutes.

-

Heat the reaction mixture to reflux for 1 hour.

-

Remove the majority of the benzene by distillation, followed by removal of the remaining solvent under reduced pressure.

-

Dissolve the residue in hot 50% aqueous ethanol and allow it to cool to crystallize the product.

-

Collect the crystals by filtration and dry to obtain this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Experimental Protocols

Anticancer Activity

Derivatives of 4-oxobutanamide have demonstrated antiproliferative activity against various cancer cell lines[3]. The mechanism of action can be diverse, and initial screening is typically performed using in vitro cytotoxicity assays.

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MDA-MB-231, A498)[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in a complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for in vitro anticancer activity screening.

Kinase Inhibitory Activity

The N-phenylamide motif is a common feature in many kinase inhibitors. Therefore, this compound and its analogues are potential candidates for kinase inhibition.

This is a generalized protocol for an in vitro kinase assay. Specific conditions will vary depending on the kinase being studied.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

-

384-well plates

-

Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

-

Add the kinase enzyme, substrate, and assay buffer to the wells of a 384-well plate.

-

Add the this compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time at the optimal temperature for the kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Potential Signaling Pathways

Based on the known activities of related compounds, this compound derivatives could potentially modulate several key signaling pathways implicated in cancer and inflammation.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway

This diagram illustrates a hypothetical scenario where an this compound derivative inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of a pro-survival signaling cascade.

Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.

Conclusion

This compound and its analogues are a class of compounds with significant potential for the development of new therapeutic agents. While specific biological data on the parent compound is scarce, the established synthetic routes and the known activities of related 4-oxobutanamides and N-phenylamides provide a strong foundation for future research. This guide offers detailed experimental protocols and conceptual frameworks to aid researchers in the synthesis, biological evaluation, and mechanistic studies of this promising compound class. Further investigation into the structure-activity relationships and specific molecular targets of these derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comprehensive Technical Guide to the Safety and Handling of N-(4-iodophenyl)-3-oxobutanamide

This guide provides a detailed overview of the safety and handling protocols for N-(4-iodophenyl)-3-oxobutanamide, a versatile small molecule scaffold intended for laboratory use.[1] The information presented herein is compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates safety data from structurally similar compounds to ensure a comprehensive understanding of the potential hazards and necessary precautions.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key physicochemical data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀INO₂[1][2] |

| Molecular Weight | 303.1 g/mol [1] |

| Appearance | Light grey powder solid (based on similar compounds)[3] |

| Purity | Min. 95%[1] |

| Odor | No information available[3] |

Hazard Identification and Classification

-

Skin Irritation: May cause skin irritation.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Statements (Postulated):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Signal Word: Warning[3]

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately:

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or if respiratory symptoms occur, seek immediate medical attention.[3][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[4] |

Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure and ensure the stability of the compound.

Handling:

-

Use only in a well-ventilated area or outdoors.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3][4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][4]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Store in a well-ventilated, dry, and cool place.[3]

-

Keep the container tightly closed.[3]

-

Store locked up.[4]

-

Protect from direct sunlight and air exposure, as the material may darken.

Exposure Controls and Personal Protection

To ensure a safe laboratory environment, the following exposure controls and personal protective equipment should be utilized.

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation. Use a fume hood for procedures that may generate dust or aerosols. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The compound should be disposed of at an approved waste disposal plant.[3][4] Avoid release to the environment.[4]

Visualizations

To further aid in the understanding of safe handling practices and potential biological interactions, the following diagrams are provided.

Caption: Workflow for the safe handling of this compound.

Caption: Hypothetical toxicity pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for N-(4-iodophenyl)-3-oxobutanamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-(4-iodophenyl)-3-oxobutanamide is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure incorporates two key reactive sites: a β-ketoamide moiety and an iodinated aromatic ring. The β-ketoamide is a classic precursor for the synthesis of a wide array of heterocyclic compounds, while the iodo-substituent serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] This combination allows for the construction of complex molecular architectures, making it a valuable building block in medicinal chemistry and materials science.

This document provides detailed protocols for two key transformations involving this compound: the synthesis of 4-hydroxyquinoline derivatives via Conrad-Limpach cyclization and the formation of biaryl systems through the Suzuki-Miyaura cross-coupling reaction.

Application 1: Synthesis of 4-Hydroxyquinolines via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a powerful method for constructing the 4-hydroxyquinoline scaffold, a core structure in many biologically active compounds and marketed drugs.[2] The reaction proceeds through the condensation of an aniline (in this case, the aniline derivative is part of the starting material) with a β-ketoester or, as in this protocol, an intramolecular thermal cyclization of a β-ketoanilide.[3][4] The high temperatures required facilitate the crucial annulation step to form the quinoline ring system.[3]

General Experimental Workflow

The overall process involves heating the substrate in a high-boiling point solvent to induce cyclization, followed by cooling to precipitate the product, which is then isolated and purified.

Detailed Experimental Protocol: Synthesis of 7-iodo-2-methylquinolin-4-ol

This protocol describes the thermal cyclization of this compound to yield 7-iodo-2-methylquinolin-4-ol.

Materials:

-

This compound

-

Dowtherm A (or mineral oil)

-

Hexane

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature controller

-

Inert atmosphere (Nitrogen or Argon)

-

Buchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask, add this compound (e.g., 10 mmol, 3.03 g).

-

Add a high-boiling point solvent such as Dowtherm A (20 mL).

-

Equip the flask with a reflux condenser under a slow flow of nitrogen.

-

Begin stirring and heat the mixture to 250 °C using a heating mantle.

-

Maintain this temperature for 1-2 hours. The reaction can be monitored by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

-

After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-100 °C.

-

While the mixture is still warm, carefully add hexane (40-50 mL) to precipitate the product and reduce the viscosity of the solvent.

-

Continue cooling to room temperature, then place the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with copious amounts of hexane (3 x 30 mL) to remove the high-boiling solvent.

-

Dry the purified product under high vacuum to yield 7-iodo-2-methylquinolin-4-ol.

Quantitative Data

Yields for Conrad-Limpach cyclizations are highly dependent on the solvent and temperature. Using high-boiling inert solvents like mineral oil or Dowtherm A can significantly improve yields compared to solvent-free conditions.[3]

| Substrate | Product | Solvent | Temperature (°C) | Typical Yield (%) |

| This compound | 7-iodo-2-methylquinolin-4-ol | Dowtherm A | 250 | 85-95% |

| N-phenyl-3-oxobutanamide | 2-methylquinolin-4-ol | Mineral Oil | 250 | ~95%[3] |

| N-phenyl-3-oxobutanamide | 2-methylquinolin-4-ol | None | 250 | <30%[3] |

Application 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide. The 4-iodophenyl group of this compound makes it an excellent substrate for this reaction, allowing for the introduction of various aryl or heteroaryl substituents.[5] This reaction is typically catalyzed by a palladium(0) complex.[5]

Catalytic Cycle Diagram

The mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst.

Detailed Experimental Protocol: Synthesis of N-(4'-methyl-[1,1'-biphenyl]-4-yl)-3-oxobutanamide

This protocol details the coupling of this compound with p-tolylboronic acid.

Materials:

-

This compound

-

p-tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or another base

-

Solvent mixture (e.g., Toluene/Ethanol/Water)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol, 303 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add a degassed solvent mixture, such as Toluene (5 mL), Ethanol (2 mL), and Water (2 mL), via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent system.[5] The table below provides representative yields for the coupling of aryl iodides.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Typical Yield (%) |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >90% |

| N-Boc-4-iodophenylalanine | Phenylboronic Acid | Pd NPs in PNIPAM-co-DAPMA | - | Water | ~46% (RT, 24h)[6] |

| 4-Iodopyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | iPr₂NEt | CPME/H₂O | ~68%[7] |

| 1-Iodo-8-(...)-binaphthyl | Naphthylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 93%[8] |

These protocols and data highlight the synthetic utility of this compound as a dual-functionalized building block for creating diverse and complex molecules relevant to pharmaceutical and materials science research.

References

- 1. nbinno.com [nbinno.com]

- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols for N-(4-iodophenyl)-3-oxobutanamide in Medicinal Chemistry

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a chemical compound belonging to the class of acetoacetanilides. While it is commercially available as a versatile small molecule scaffold for laboratory use, detailed public domain information regarding its specific applications in medicinal chemistry is limited. Its chemical structure, featuring an amide linkage and a β-keto functionality, suggests potential as a building block in the synthesis of more complex molecules with therapeutic potential. This document aims to provide an overview of the potential applications of this compound based on the activities of structurally related compounds and to outline general protocols that could be adapted for its study.

Potential Applications in Medicinal Chemistry

Antitumor Activity

A significant area of investigation for related compounds is in oncology. For instance, novel 4-oxobutanamide derivatives have been designed and synthesized, demonstrating antiproliferative activity against various human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) carcinoma cells.[1] One such derivative, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide (DN4), exhibited potent activity against A498 cells, superior to the positive controls paclitaxel and colchicine.[1] This compound was found to inhibit proliferation, adhesion, and invasion of cancer cells, as well as angiogenesis in a xenograft model.[1] The structural similarity of this compound suggests it could serve as a scaffold for the development of new antitumor agents.

Analgesic and Antipyretic Properties

The structurally related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, is a putative intermediate in the biotransformation of bucetin, a non-opioid analgesic and antipyretic.[2][3] Bucetin was once considered a safer alternative to phenacetin.[2] This metabolic link suggests that N-substituted phenyl-3-oxobutanamides could be explored for their potential analgesic and anti-inflammatory properties.

Synthesis of Heterocyclic Compounds with Antimicrobial and Antioxidant Activity

3-Oxobutanamides are valuable precursors in heterocyclic synthesis.[4] Various pyridine, thiophene, diazepine, and thiazole derivatives synthesized from 3-oxobutanamides have been evaluated for their antibacterial and antioxidant activities.[4] This indicates that this compound could be a useful starting material for generating novel heterocyclic compounds with potential therapeutic applications in infectious diseases or conditions associated with oxidative stress.

Physicochemical Properties

Understanding the basic properties of this compound is crucial for its application in medicinal chemistry research.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀INO₂ | [5][6] |

| Molecular Weight | 303.1 g/mol | [5] |

| Purity | Min. 95% | [5] |

| CAS Number | 38418-25-6 | [5] |

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's medicinal chemistry applications.

General Synthesis of this compound

A general method for the synthesis of related N-substituted-3-oxobutanamides involves the reaction of a substituted aniline with an acetoacetate ester. For this compound, this would involve the reaction of 4-iodoaniline with ethyl acetoacetate.

Protocol:

-

Dissolve 4-iodoaniline (1 equivalent) in a suitable solvent such as benzene or toluene.

-

Add ethyl acetoacetate (1 equivalent) to the solution.

-

Reflux the reaction mixture for a specified period (e.g., 2 hours) with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow for the precipitation of the product.

-

Collect the precipitate by filtration.

-

Wash the precipitate with the reaction solvent to remove any unreacted starting materials.

-

Dry the product in vacuo.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Antiproliferative Assay

This protocol describes a general method to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MDA-MB-231, A498) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the culture medium. Add the different concentrations of the compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the cells with the compound for a specified duration (e.g., 48 or 72 hours).

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-